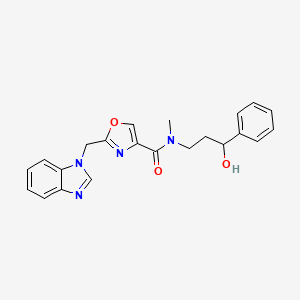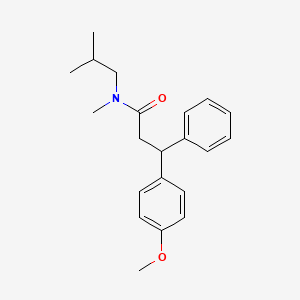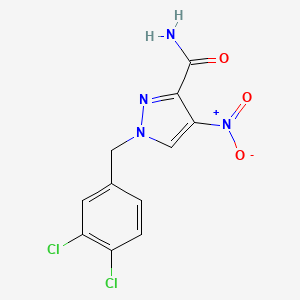
(1Z)-1-diazoanthracene-2,9,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-Diazoanthracene-2,9,10-trione is a unique organic compound characterized by its diazo functional group attached to an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-diazoanthracene-2,9,10-trione typically involves the diazotization of anthracene derivatives. One common method includes the reaction of anthracene-2,9,10-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. This includes precise control of temperature, pH, and the concentration of reactants to ensure the stability of the diazo compound.
Analyse Des Réactions Chimiques
Types of Reactions: (1Z)-1-Diazoanthracene-2,9,10-trione undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other reduced forms.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-2,9,10-trione amines.
Applications De Recherche Scientifique
(1Z)-1-Diazoanthracene-2,9,10-trione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in diazo coupling reactions.
Biology: The compound’s photoreactive properties make it useful in studying biological systems, particularly in photolabeling experiments.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of (1Z)-1-diazoanthracene-2,9,10-trione involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. The pathways involved include:
Photolysis: The diazo group decomposes to generate nitrogen gas and reactive carbene intermediates.
Carbene Insertion: The carbene intermediates can insert into C-H, N-H, or O-H bonds, forming stable covalent adducts.
Comparaison Avec Des Composés Similaires
1-Diazo-2-naphthol-4-sulfonic acid: Similar in structure but contains a sulfonic acid group.
1-Diazo-2-naphthol-4-carboxylic acid: Contains a carboxylic acid group instead of the trione moiety.
1-Diazo-2-naphthol-4-phosphate: Contains a phosphate group.
Uniqueness: (1Z)-1-Diazoanthracene-2,9,10-trione is unique due to its anthracene backbone, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring light-induced reactions, such as photodynamic therapy and photochemical synthesis.
Propriétés
IUPAC Name |
(1Z)-1-diazoanthracene-2,9,10-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O3/c15-16-12-10(17)6-5-9-11(12)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLHLEQFCWNMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=[N+]=[N-])C(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)
![N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B6040271.png)
![2-[4-cyclobutyl-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6040282.png)
![5-ethyl-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-4-methyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6040294.png)
![2,3-dimethoxy-N-[[1-[2-(3-methylpyrazol-1-yl)acetyl]piperidin-3-yl]methyl]benzamide](/img/structure/B6040304.png)

amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6040313.png)
![1-[3-[4-(4-Hydroxyphenyl)butan-2-ylamino]propyl]pyrrolidin-2-one](/img/structure/B6040315.png)

![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B6040338.png)
